molecular formula C26H35FO6 B601249 Betamethasone Valerate EP Impurity I CAS No. 2802-10-0

Betamethasone Valerate EP Impurity I

Cat. No. B601249
CAS RN: 2802-10-0
M. Wt: 462.56
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Betamethasone Valerate EP Impurity I, also known as 9-Fluoro-11β,21-dihydroxy-3,20-dioxopregna-1,4-dien-17-yl pentanoate, is a chemical compound with the molecular formula C26H35FO6 . It has a molecular weight of 462.55 g/mol . This compound is soluble in methanol and is typically stored at temperatures between 2-8 °C .


Molecular Structure Analysis

The molecular structure of Betamethasone Valerate EP Impurity I is complex, with several functional groups. The InChI representation of the molecule is InChI=1S/C26H35FO6/c1-4-5-6-22(32)33-25(21(31)15-28)12-10-18-19-8-7-16-13-17(29)9-11-23(16,2)26(19,27)20(30)14-24(18,25)3/h9,11,13,18-20,28,30H,4-8,10,12,14-15H2,1-3H3 . The Canonical SMILES representation is CCCCC(=O)OC1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)=O .


Physical And Chemical Properties Analysis

Betamethasone Valerate EP Impurity I has a molecular weight of 462.5 g/mol . It is soluble in methanol . The compound is typically stored at temperatures between 2-8 °C . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the available resources.

Scientific Research Applications

1. Analytical Techniques and Impurity Identification

Betamethasone valerate, a medium-potency corticosteroid, has been the focus of various analytical studies to identify and understand its impurities. One such study utilized LC-MS(n) in conjunction with mechanism-based stress studies to identify a process impurity in betamethasone 17-valerate drug substance. This approach was effective in elucidating unknown drug impurities, demonstrating the utility of advanced analytical techniques in pharmaceutical research (Li, Lin, & Rustum, 2008).

2. Development of Pharmaceutical Formulations

Research has been conducted on developing new formulations containing betamethasone valerate for various treatments, such as psoriasis. For instance, a study developed a new occlusive dressing formulation containing betamethasone valerate 0.1% for treating mild to moderate psoriasis, highlighting the drug's role in innovative therapeutic solutions (Pacifico, Daidone, & Peris, 2006).

3. Chromatographic Analysis for Counterfeit Drug Identification

Betamethasone and its related compounds, including betamethasone valerate, have been analyzed using liquid chromatography/electrospray ionization mass spectrometry (HPLC/ESI-MS). This method is crucial in differentiating epimers and esterification products, proving useful in identifying counterfeit drugs (Arthur, Wolff, & Carrier, 2004).

4. Stability and Isomerization Studies in Cream Formulations

The stability of betamethasone valerate in various cream formulations has been a subject of research. One study explored the effect of different formulation factors on the isomerization rate of betamethasone valerate in a hydrophilic cream. It was found that the rate of isomerization depends significantly on the concentration of emulsifiers used in the cream formulation (Byrne, Wyraz, Velasco-Torrijos, & Reinhardt, 2017).

properties

IUPAC Name

[9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35FO6/c1-4-5-6-22(32)33-25(21(31)15-28)12-10-18-19-8-7-16-13-17(29)9-11-23(16,2)26(19,27)20(30)14-24(18,25)3/h9,11,13,18-20,28,30H,4-8,10,12,14-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXQFKBZSMIPUMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OC1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35FO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 21489758

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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